(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Hydrolysis: Produces the free amino acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Forms oxidized or reduced products, respectively.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the therapeutic area being investigated.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the methoxy group on the phenyl ring.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxy-substituted phenyl ring. This combination imparts specific reactivity and stability characteristics that are valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(3R)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAAZWPTEYZZIW-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365690 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500788-87-4 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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